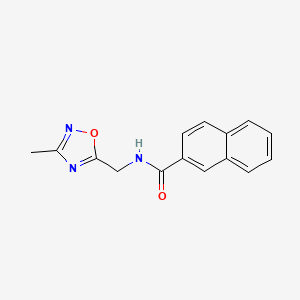

![molecular formula C20H24FN3O4S B2522323 N-(2-(4-(2-fluorofenil)piperazin-1-il)etil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida CAS No. 1049391-70-9](/img/structure/B2522323.png)

N-(2-(4-(2-fluorofenil)piperazin-1-il)etil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición Enzimática

Estudios recientes han identificado este compuesto como un nuevo inhibidor de los transportadores de nucleósidos de equilibrio (ENTs). Específicamente, exhibe selectividad hacia ENT2 sobre ENT1 . Investigar su modo de unión, especificidad e implicaciones terapéuticas potenciales en enfermedades relacionadas con el transporte de nucleósidos podría ser una dirección de investigación prometedora.

Modificaciones Fisicoquímicas

Los investigadores han modificado intencionalmente las propiedades fisicoquímicas del compuesto (tamaño, carga, lipofilicidad) para mejorar su perfil farmacocinético. Estas modificaciones tienen como objetivo mejorar la penetración de las células bacterianas, alterar la unión al complejo ADN-topoisomerasa y potencialmente abordar la resistencia a los antibióticos y la formación de biopelículas . Se justifican estudios de optimización y relación estructura-actividad adicionales.

Información sobre la Estructura Cristal

El análisis de la estructura cristal revela las longitudes de los enlaces y las geometrías dentro del compuesto. En particular, las longitudes de los enlaces N(1)—C(6), N(1)—C(7), N(1)—C(10), N(2)—C(8), N(2)—C(9) y N(2)—N(11) son casi iguales a los enlaces simples típicos . La comprensión de estas características estructurales puede informar el diseño de fármacos y predecir las interacciones moleculares.

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis. By inhibiting ENTs, the compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and cell proliferation .

Pharmacokinetics

The compound’s irreversible inhibition of ents suggests that it may have a long-lasting effect in the body .

Result of Action

The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis. This can have various molecular and cellular effects, potentially including reduced cell proliferation .

Análisis Bioquímico

Biochemical Properties

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and the regulation of adenosine function. The compound interacts with ENTs by binding to their active sites, thereby inhibiting their function . This interaction is non-competitive and irreversible, meaning that the compound binds to a site other than the active site and does not dissociate easily . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects .

Cellular Effects

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the function of ENTs, which play a role in the regulation of adenosine levels . This inhibition can lead to altered gene expression and changes in cellular metabolism. The compound does not affect cell viability, protein expression, or the internalization of ENTs, indicating that its effects are specific to the inhibition of nucleoside transport .

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its binding to ENTs. The compound binds to a site distinct from the active site, leading to a reduction in the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporter for its substrate . This suggests that the compound induces a conformational change in the transporter that reduces its activity. Molecular docking studies have shown that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade easily . Long-term studies have shown that its inhibitory effects on ENTs persist over extended periods, indicating that the compound remains active and effective in inhibiting nucleoside transport

Dosage Effects in Animal Models

The effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant adverse effects . At higher doses, it may lead to toxic effects, including alterations in cellular metabolism and potential damage to tissues

Metabolic Pathways

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which are responsible for the uptake of nucleosides into cells . By inhibiting these transporters, the compound can affect the levels of nucleosides and their metabolites within cells. This can lead to changes in metabolic flux and alterations in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound is likely to be taken up by cells via passive diffusion or facilitated transport . Once inside the cells, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments

Subcellular Localization

The subcellular localization of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is influenced by its interactions with targeting signals and post-translational modifications. The compound is likely to be localized in specific cellular compartments where ENTs are present This localization is essential for its inhibitory effects on nucleoside transport

Propiedades

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c21-17-3-1-2-4-18(17)24-11-9-23(10-12-24)8-7-22-29(25,26)16-5-6-19-20(15-16)28-14-13-27-19/h1-6,15,22H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRURLUISEXNHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione](/img/structure/B2522240.png)

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2522257.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

![N-(2,4-difluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2522261.png)

![3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2522263.png)